cerium tetrasulfophthalocyanine
Description
Cerium tetrasulfophthalocyanine (CePcS4) is a metallophthalocyanine complex where cerium is coordinated to a sulfonated phthalocyanine macrocycle. Its CAS number is 105155-92-8, and it belongs to a class of compounds known for their stability, strong absorption in the visible/near-infrared regions, and catalytic properties . Phthalocyanines with sulfonate groups exhibit enhanced aqueous solubility, making them suitable for applications in photodynamic therapy, catalysis, and sensors. CePcS4 leverages cerium’s redox-active nature (Ce³⁺/Ce⁴⁺), which may enhance its utility in oxidation-reduction reactions .
Properties
CAS No. |
105155-92-8 |
|---|---|
Molecular Formula |
C18H23NO3 |
Synonyms |
cerium tetrasulfophthalocyanine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Tetrasulfophthalocyanine Complexes
Structural and Electronic Properties
- Key Observations: The sulfonate groups in CePcS4 induce a blue shift in Q-band absorption compared to non-sulfonated phthalocyanines, similar to FePcS4 (~638 nm) and AlPcS4 (~670 nm) . Solubility of CePcS4 is likely lower than AlPcS4 due to cerium’s tendency to form insoluble hydroxides (e.g., Ce(III) hydroxide is orders of magnitude less soluble than Ce(III) nitrate) .
Photochemical and Catalytic Performance
- Key Observations :
- FePcS4 immobilized on MIL-101 shows superior catalytic activity in aromatic oxidations, suggesting that CePcS4 could be similarly tailored for redox catalysis if stabilized .
- Cerium’s redox flexibility (Ce³⁺ ↔ Ce⁴⁺) may provide unique advantages in catalytic cycles, though experimental data for CePcS4 is lacking.
Stability and Reactivity
- CePcS4 : Likely prone to hydrolysis in aqueous media due to cerium’s affinity for hydroxide formation, especially at higher pH .
- FePcS4 : Requires DMSO to prevent dimerization, limiting its practical use in polar solvents .
- AlPcS4 : High stability in water, making it a benchmark for photochemical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
